molecular formula C6H11BO2 B12852147 (Cyclopentylidenemethyl)boronic acid

(Cyclopentylidenemethyl)boronic acid

Cat. No.: B12852147
M. Wt: 125.96 g/mol
InChI Key: OOUHGEUQBHQJIJ-UHFFFAOYSA-N
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Description

(Cyclopentylidenemethyl)boronic acid is an organoboron compound characterized by the presence of a boronic acid functional group attached to a cyclopentylidenemethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The primary method for synthesizing (Cyclopentylidenemethyl)boronic acid involves the reaction of cyclopentylidenemethyl magnesium bromide with a boronic ester such as trimethyl borate. This reaction typically occurs under anhydrous conditions and at low temperatures to prevent over-alkylation and the formation of borinic esters .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: (Cyclopentylidenemethyl)boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Suzuki–Miyaura Coupling: The major products are biaryl or diaryl compounds.

    Oxidation: The major products are alcohols or phenols.

    Substitution: The major products are substituted boronic acid derivatives.

Scientific Research Applications

(Cyclopentylidenemethyl)boronic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (Cyclopentylidenemethyl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate. In the case of Suzuki–Miyaura coupling, the boronate ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The boronic acid group can also interact with various nucleophiles, leading to the formation of new chemical bonds.

Comparison with Similar Compounds

  • Phenylboronic acid
  • Methylboronic acid
  • Vinylboronic acid

Comparison: (Cyclopentylidenemethyl)boronic acid is unique due to its cyclopentylidenemethyl moiety, which imparts distinct steric and electronic properties compared to other boronic acids. This uniqueness can influence its reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis.

Properties

IUPAC Name

cyclopentylidenemethylboronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BO2/c8-7(9)5-6-3-1-2-4-6/h5,8-9H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOUHGEUQBHQJIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C=C1CCCC1)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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